

Application Note: Quantification of Olaparib in Human Plasma

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Compound of Interest

Compound Name: HFPB

Cat. No.: B039439

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AN-001: Validated LC-MS/MS Method for Pharmacokinetic and Clinical Studies

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations. Accurate and precise quantification of Olaparib in biological matrices like human plasma is critical for pharmacokinetic (PK) analysis, therapeutic drug monitoring (TDM), and ensuring patient safety and efficacy. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olaparib in human plasma.

Principle of the Method

The method involves the extraction of Olaparib and an internal standard (IS), Olaparib-d8, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the performance characteristics is presented below. Data is aggregated from multiple published studies to provide a comprehensive overview.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: LC-MS/MS Method Validation Parameters for Olaparib Quantification

Parameter	Result	Source(s)
Linearity Range	0.5 - 50,000 ng/mL	[2][3]
10 - 5,000 ng/mL	[1][3]	
140 - 7,000 ng/mL	[5][6]	
Correlation Coefficient (r^2)	≥ 0.999	[1][3][4]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	[2][3]
10 ng/mL	[1]	
Intra-assay Precision (%CV)	$\leq 11\%$	
Inter-assay Precision (%CV)	$\leq 9.3\%$	[1][3]
Intra-assay Accuracy (% Deviation)	$< 9\%$	[2]
Inter-assay Accuracy (% Deviation)	Within $\pm 7.6\%$	[1][3]
Internal Standard (IS)	Olaparib-d8	[2][7]

Detailed Experimental Protocol

Materials and Reagents

- Olaparib reference standard ($\geq 99\%$ purity)
- Olaparib-d8 (internal standard, IS)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)

- Ammonium Formate (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Human plasma (K2-EDTA as anticoagulant)

Instrumentation and Conditions

- HPLC System: UPLC/uHPLC system (e.g., Waters Acquity, Thermo Vanquish)
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP, Waters Xevo TQ-S)[3]
- Analytical Column: Reversed-phase C18 column (e.g., Waters UPLC BEH C18, 2.1 x 50 mm, 1.7 μm)[2]
- Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 - 0.6 mL/min
- Injection Volume: 5 - 10 μL
- Column Temperature: 40 °C
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - Olaparib: Precursor ion (Q1) m/z 435.2 → Product ion (Q3) m/z 367.1[8] or m/z 281.1[2]
 - Olaparib-d8 (IS): Precursor ion (Q1) m/z 443.2 → Product ion (Q3) m/z 281.1[2]

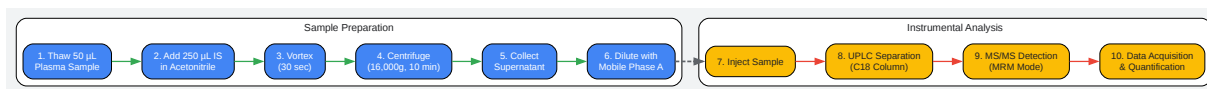
Preparation of Solutions

- Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olaparib and Olaparib-d8 in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.

- Working Solutions: Prepare serial dilutions of the Olaparib stock solution in 50:50 acetonitrile/water to create calibration standards.
- Internal Standard Spiking Solution (100 ng/mL): Dilute the Olaparib-d8 stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

- Retrieve patient plasma samples, calibration standards, and quality control (QC) samples from -80°C storage and allow them to thaw completely at room temperature.
- Vortex each sample for 10 seconds to ensure homogeneity.
- Aliquot 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
- Add 250 µL of the Internal Standard Spiking Solution (100 ng/mL Olaparib-d8 in acetonitrile) to each tube.[\[5\]](#)[\[9\]](#)
- Vortex vigorously for 30 seconds to precipitate plasma proteins.
- Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[\[5\]](#)[\[9\]](#)
- Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
- Add 700 µL of Mobile Phase A to the supernatant.[\[5\]](#)
- Cap the vials/plate and vortex briefly before placing in the autosampler for LC-MS/MS analysis.

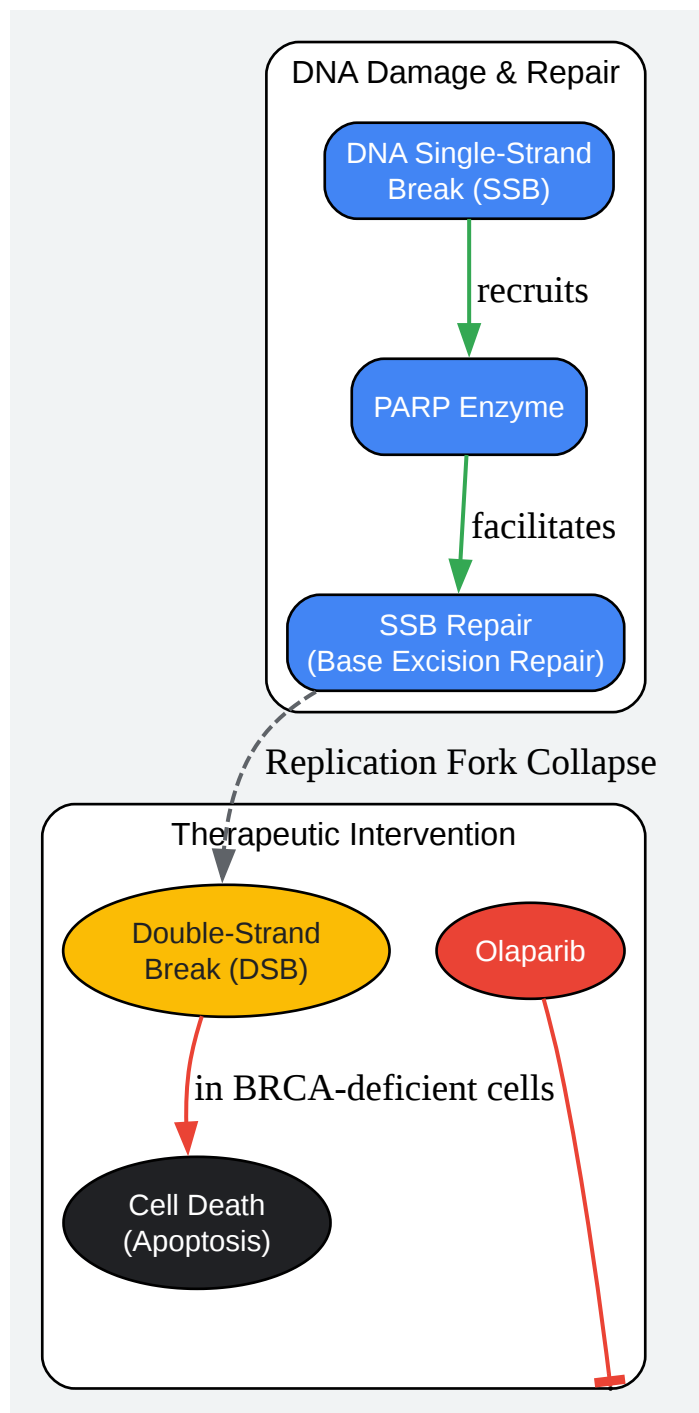


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Bioanalytical Workflow for Olaparib Quantification in Plasma.

Olaparib's Mechanism of Action: PARP Inhibition

Olaparib functions by inhibiting the PARP enzyme, which is crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with a deficient homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication. The cell's inability to repair these DSBs via the faulty HRR pathway results in genomic instability and cell death, a concept known as synthetic lethality.



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Simplified Signaling Pathway of Olaparib's PARP Inhibition.

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